Cas no 721884-81-7 ((1S,3S)-3-aminocyclohexanol)

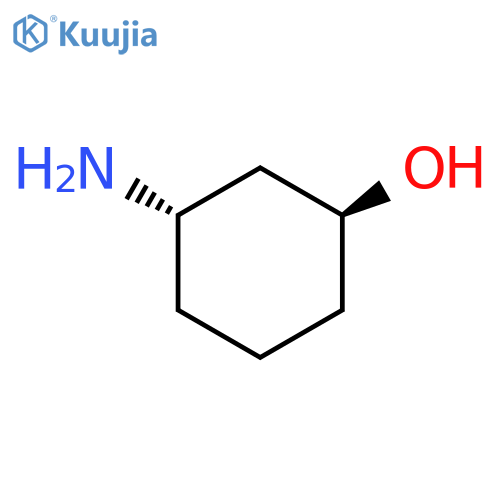

(1S,3S)-3-aminocyclohexanol structure

商品名:(1S,3S)-3-aminocyclohexanol

(1S,3S)-3-aminocyclohexanol 化学的及び物理的性質

名前と識別子

-

- (S,S)-3-aminocyclohexanol

- (1S,3S)-3-aminocyclohexanol

- ((S)-2-(2-(3,5-difluorophenyl)acetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide)

- (S)-2-(2-(3,5

- (S)-2-[2-(3,5-difluorophenyl)acetylamino]-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propionamide

- (S,S)-2-[2-(3,5-Difluorophenyl)acetylamino]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propionamide

- Deshydroxy LY 411575

- pound not YO 01027

- YO-01027

- (1S,3S)-3-Amino-cyclohexanol

- Cyclohexanol, 3-amino-, (1S,3S)-

- NIQIPYGXPZUDDP-WDSKDSINSA-N

- 721884-81-7

- 40525-77-7

- J-500463

- (+)-(1S,3S)-3-Aminocyclohexanol

- SCHEMBL5749283

- 3-Aminocyclohexanol, trans-(1S,3S)

- trans-3-aminocyclohexanol

- MFCD19237885

- AM90267

- 3-Aminocyclohexanol, (1S,3S)-

- UNII-5DCL8U9LAL

- AS-47024

- 5DCL8U9LAL

- F11499

- (1S,3S)-3-aminocyclohexan-1-ol

- CS-0136925

- AKOS006338624

- trans-3-amino-cyclohexanol

- DB-289681

-

- MDL: MFCD19237885

- インチ: InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1

- InChIKey: NIQIPYGXPZUDDP-WDSKDSINSA-N

- ほほえんだ: C1C[C@@H](C[C@H](C1)O)N

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

(1S,3S)-3-aminocyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-4867-20MG |

(1S,3S)-3-aminocyclohexan-1-ol hydrochloride |

721884-81-7 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2064-50G |

(1S,3S)-3-aminocyclohexanol |

721884-81-7 | 95% | 50g |

¥ 34,650.00 | 2023-03-14 | |

| eNovation Chemicals LLC | Y1122459-500mg |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 95% | 500mg |

$940 | 2024-07-28 | |

| Chemenu | CM203001-5g |

(1S,3S)-3-aminocyclohexan-1-ol |

721884-81-7 | 95% | 5g |

$3167 | 2024-07-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1351-1g |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 96% | 1g |

¥13815.43 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1351-100mg |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 96% | 100mg |

¥2492.02 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1351-50mg |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 96% | 50mg |

¥1687.58 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1351-500mg |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 96% | 500mg |

¥7344.91 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2064-5G |

(1S,3S)-3-aminocyclohexanol |

721884-81-7 | 95% | 5g |

¥ 6,930.00 | 2023-03-14 | |

| eNovation Chemicals LLC | Y1122459-250mg |

(1S,3S)-3-Amino-cyclohexanol |

721884-81-7 | 95% | 250mg |

$525 | 2024-07-28 |

(1S,3S)-3-aminocyclohexanol 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

721884-81-7 ((1S,3S)-3-aminocyclohexanol) 関連製品

- 6982-42-9(cis-3-aminocyclohexanol)

- 247489-62-9(TRANS-4-AMINOCYCLOHEXANOL)

- 946826-74-0((1R,3R)-3-aminocyclopentanol)

- 27489-62-9(trans-4-Aminocyclohexanol)

- 6850-65-3(4-aminocyclohexan-1-ol)

- 721884-82-8((1R,3R)-3-aminocyclohexanol)

- 40525-78-8(cis-4-aminocyclohexanol)

- 13725-38-7(3-Aminocyclopentanol)

- 167298-58-0(trans-3-Aminocyclopentanol)

- 6850-39-1(3-Aminocyclohexanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:721884-81-7)(1S,3S)-3-AMINOCYCLOHEXANOL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:721884-81-7)(1S,3S)-3-aminocyclohexanol

清らかである:99%

はかる:1g

価格 ($):1215.0